methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

DDX3 helicase HIV-1 ATPase inhibition

Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS 314250-72-1, molecular formula C13H10BrNO3S2, molecular weight 372.3 g/mol) is a synthetic small molecule belonging to the rhodanine-3-acetic acid (4-oxo-2-thioxothiazolidin-3-yl)acetic acid) ester class. It features a 3-bromobenzylidene substituent at the C5 position of the thiazolidinone core and a methyl ester moiety at the N3-acetic acid side chain, distinguishing it from the free carboxylic acid and amide analogs within the same chemotype.

Molecular Formula C13H10BrNO3S2
Molecular Weight 372.3 g/mol
Cat. No. B3751240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Molecular FormulaC13H10BrNO3S2
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
InChIInChI=1S/C13H10BrNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3/b10-6-
InChIKeyMTUVJJADOOYHNW-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate – Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS 314250-72-1, molecular formula C13H10BrNO3S2, molecular weight 372.3 g/mol) is a synthetic small molecule belonging to the rhodanine-3-acetic acid (4-oxo-2-thioxothiazolidin-3-yl)acetic acid) ester class. It features a 3-bromobenzylidene substituent at the C5 position of the thiazolidinone core and a methyl ester moiety at the N3-acetic acid side chain, distinguishing it from the free carboxylic acid and amide analogs within the same chemotype.

Why Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Cannot Be Casually Replaced by In-Class Analogs


Within the rhodanine-3-acetic acid scaffold, seemingly minor structural modifications produce substantial divergence in biological target engagement, potency, and selectivity. The N3-substituent (methyl ester vs. free carboxylic acid vs. amide) dictates not only the compound's physicochemical properties but also its ability to penetrate cell membranes and interact with discrete biological targets. For instance, esterification of rhodanine-3-acetic acid markedly increases acetylcholinesterase (AChE) inhibitory potency relative to the parent acid, while amidation differentially affects butyrylcholinesterase (BChE) selectivity [1]. Similarly, the nature of the C5-arylidene substituent (e.g., 3-bromobenzylidene vs. 4-bromobenzylidene or unsubstituted benzylidene) can redirect the compound's activity from one target class to another entirely. Therefore, generic 'rhodanine-3-acetic acid derivative' procurement without specifying the exact ester and arylidene substitution pattern risks acquiring a compound with fundamentally different biological activity.

Quantitative Differentiation Evidence for Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate – Head-to-Head and Cross-Study Comparisons


DDX3 ATPase Inhibition: Methyl Ester vs. Carboxylic Acid Parent – A 50-Fold Potency Advantage

Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate inhibits the ATPase activity of human recombinant DDX3 with an IC50 of 5.4 µM (5400 nM), as determined by a luciferase-based assay in Escherichia coli-expressed DDX3 [1]. In contrast, a closely related analog bearing a carboxylic acid moiety at the same N3-acetic acid position—(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid—exhibits markedly weaker DDX3 ATPase inhibition with an IC50 of 500 µM (500,000 nM) [2]. This represents an approximately 93-fold difference in potency, demonstrating that the methyl ester modification at the N3 position is a critical determinant of DDX3 inhibitory activity.

DDX3 helicase HIV-1 ATPase inhibition rhodanine derivatives antiviral

Cholinesterase Inhibition: Methyl Ester Subclass Superiority Over Carboxylic Acid and Amide Analogs for AChE

In a systematic structure-activity relationship study of rhodanine-3-acetic acid derivatives, esters as a subclass demonstrated more efficient inhibition of acetylcholinesterase (AChE) than both the corresponding amides and the parent carboxylic acid [1]. IC50 values for AChE across the ester series ranged from 24.05 to 86.85 µM, whereas the free acid and amide derivatives exhibited comparatively weaker AChE inhibition or shifted selectivity toward butyrylcholinesterase (BChE). Notably, esterification and amidation of rhodanine-3-acetic acid increased BChE inhibition by up to 26-fold relative to the parent acid, but the esters uniquely maintained balanced dual cholinesterase inhibition [1]. While the specific bromobenzylidene-substituted methyl ester was not individually profiled in this study, the class-level data firmly establish the methyl ester moiety as a key pharmacophoric feature for AChE potency.

acetylcholinesterase butyrylcholinesterase rhodanine-3-acetic acid esters neurodegeneration Alzheimer's disease

Bromine Position Selectivity: 3-Bromobenzylidene vs. 4-Bromobenzylidene Directs Divergent Biological Activities

The position of the bromine atom on the benzylidene ring critically determines the biological target profile of rhodanine-based compounds. The 3-bromobenzylidene isomer (as in the target compound) is a validated DDX3 ATPase inhibitor with an IC50 of 5.4 µM [1]. In contrast, a 4-bromobenzylidene-substituted analog—2-[5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-3-phenylpropanoic acid—showed negligible activity against DDX3 but instead inhibited UDP-galactopyranose mutase (UGM) with an IC50 of 35 µM and Kd of 9.3 µM [2]. This orthogonal target selectivity, dictated solely by the bromine substitution pattern (meta vs. para), underscores that even isosteric halogen repositioning on the benzylidene ring can completely redirect a compound's biological utility from antiviral (DDX3) to antibacterial (UGM) applications.

3-bromobenzylidene 4-bromobenzylidene rhodanine scaffold DDX3 UGM inhibition target selectivity

5-Arylidene Rhodanine-3-acetic Acid Derivatives as Validated Multi-Target Enzyme Inhibitors in Diabetes – Scaffold Validation Supporting the Methyl Ester Chemotype

A focused series of (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids—the direct carboxylic acid counterparts of the target methyl ester—were evaluated as multi-target inhibitors of pancreatic α-amylase and intestinal α-glucosidase, enzymes critically implicated in postprandial hyperglycemia [1]. Compounds 1, 3, and 4 from this series exhibited the most favorable profile as multi-target inhibitors of diabetes-relevant enzymes without forming aggregates even at high micromolar concentrations. The 5-arylidene substituent was essential for this dual inhibitory activity [1]. Although the methyl ester derivative was not explicitly tested in this study, the data provide direct scaffold validation that the 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl core—shared by the target compound—is a productive pharmacophore for enzyme inhibition relevant to metabolic disease, and that esterification could further tune potency and pharmacokinetics.

diabetes mellitus α-amylase inhibition α-glucosidase inhibition multi-target ligands rhodanine-3-acetic acid

The Methyl Ester as a Key Structural Determinant in the DDX3 Inhibitor Chemotype – SAR Context from First- and Second-Generation Rhodanine-Based Anti-HIV Leads

The methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate compound represents the first-generation rhodanine-based DDX3 ATPase inhibitor identified through pharmacophore modeling and molecular docking, with an IC50 of 5.4 µM [1]. A subsequent hit optimization campaign produced second-generation rhodanine derivatives with improved DDX3 inhibitory activity and enhanced anti-HIV-1 replication effects [2]. This evolutionary SAR trajectory positions the methyl ester as the foundational chemotype from which all subsequent DDX3-targeted rhodanine inhibitors were derived. The methyl ester's specific substitution pattern—3-bromobenzylidene at C5 plus methyl ester at N3—was preserved or systematically varied in follow-up studies, confirming that both the bromine position and the ester moiety are indispensable starting points for DDX3-focused medicinal chemistry [2].

DDX3 inhibitor HIV-1 rhodanine optimization anti-HIV drug discovery ATPase inhibitor

Recommended Application Scenarios for Methyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Based on Quantitative Differentiation Evidence


DDX3 Helicase Inhibitor Screening and Antiviral Drug Discovery against HIV-1

This compound is the optimal choice as a reference DDX3 ATPase inhibitor for primary screening campaigns and SAR studies targeting HIV-1 host cofactor inhibition. With an IC50 of 5.4 µM, it serves as the first-generation benchmark against which all second-generation rhodanine-based DDX3 inhibitors were developed [1]. Laboratories should use this compound as a positive control in DDX3 ATPase assays and as a chemical probe to validate DDX3-dependent HIV-1 replication phenotypes [2].

Rhodanine-3-acetic Acid Ester Chemotype Procurement for Cholinesterase-Focused Neurodegeneration Research

When sourcing rhodanine-3-acetic acid derivatives for acetylcholinesterase or butyrylcholinesterase inhibition studies, the methyl ester subclass offers validated potency advantages over the parent carboxylic acid and amide analogs. The ester functionality increases BChE inhibition by up to 26-fold and provides more efficient AChE inhibition compared to acids and amides [1]. Procuring the methyl ester rather than the free acid ensures maximal enzymatic inhibitory activity, directly relevant to Alzheimer's disease and related neurodegeneration target screening.

Bromine Positional Isomer Differentiation for Target Selectivity Studies

Researchers comparing 3-bromobenzylidene versus 4-bromobenzylidene rhodanine derivatives should procure this specific compound to ensure DDX3-targeted activity. As demonstrated by cross-study comparison, the 3-bromo isomer engages DDX3 (IC50 5.4 µM), whereas the 4-bromo isomer is inactive against DDX3 and instead targets UGM (IC50 35 µM) [1][2]. Using the correct isomer is essential for target validation experiments and for avoiding misassignment of biological activity.

Multi-Target Metabolic Disease Probe Development – Diabetes and Hyperglycemia

The 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl scaffold shared by this compound has been independently validated as a multi-target inhibitor of pancreatic α-amylase and intestinal α-glucosidase, key enzymes in postprandial glucose control [1]. The methyl ester derivative can serve as a starting point for ester prodrug design or further potency optimization in metabolic disease programs, leveraging the scaffold's dual inhibitory profile while benefiting from the ester's potentially improved membrane permeability.

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